5-Fluoropyrimidine-2-carbonitrile
Overview
Description
5-Fluoropyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FN3 and its molecular weight is 123.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 5-Fluoropyrimidine-2-carbonitrile, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid . By targeting TS, 5-FU disrupts essential biosynthetic processes and inhibits normal DNA and RNA function .
Mode of Action
5-FU exerts its action by binding to its target, TS, and forming a covalently bound ternary complex . This binding inhibits the normal function of TS, leading to the disruption of DNA synthesis . The compound also incorporates into macromolecules such as DNA and RNA, further inhibiting their normal function .
Biochemical Pathways
The cytotoxicity of 5-FU has been attributed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . The active forms of the drug, 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP), are formed through a series of successive phosphorylation reactions .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-FU has led to new strategies to optimize therapy with these important agents . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which regulates the rate of catabolism by catabolizing 5-FU to dihydrofluorouracil (DHFU) .
Result of Action
The result of 5-FU’s action is the inhibition of DNA synthesis and induction of programmed cell death . This leads to the disruption of essential biosynthetic processes, thereby exerting its anticancer activity . Despite these advances, drug resistance remains a significant limitation to the clinical use of 5-FU .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the response rates for advanced colorectal cancer . Additionally, the genetic makeup of an individual can influence the effectiveness and toxicity of 5-FU . Understanding these factors is crucial for optimizing the therapeutic strategies involving 5-FU.
Biochemical Analysis
Biochemical Properties
5-Fluoropyrimidine-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of nucleic acid synthesis. This compound interacts with several enzymes and proteins, including thymidylate synthase and ribonucleotide reductase. Thymidylate synthase is an enzyme that catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis. This compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine and ultimately inhibiting DNA synthesis . Additionally, this compound interacts with ribonucleotide reductase, an enzyme responsible for the reduction of ribonucleotides to deoxyribonucleotides, further contributing to its inhibitory effects on DNA synthesis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms. It affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting thymidylate synthase, this compound induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis . Moreover, this compound influences gene expression by incorporating into RNA and disrupting RNA processing and function . The impact on cellular metabolism is also notable, as this compound affects the balance of nucleotide pools, leading to metabolic stress and cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. The primary mechanism is the inhibition of thymidylate synthase, which is achieved through the formation of a covalent complex between the enzyme and the compound. This complex prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, thereby inhibiting DNA synthesis . Additionally, this compound is metabolized to 5-fluorodeoxyuridine monophosphate, which competes with deoxyuridine monophosphate for binding to thymidylate synthase, further enhancing its inhibitory effects . The compound also incorporates into RNA, disrupting RNA processing and function, and inhibiting RNA-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in the development of resistance in cancer cells, characterized by increased expression of thymidylate synthase and other compensatory mechanisms . Additionally, the compound’s effects on cellular function can vary over time, with initial inhibition of DNA synthesis followed by activation of DNA repair pathways and eventual cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause severe toxic effects, including myelosuppression, gastrointestinal toxicity, and cardiotoxicity . These adverse effects are dose-dependent and can limit the therapeutic window of the compound . Studies have shown that careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized to 5-fluorodeoxyuridine monophosphate, which inhibits thymidylate synthase and disrupts DNA synthesis . Additionally, this compound is incorporated into RNA, affecting RNA processing and function . The compound also interacts with enzymes such as ribonucleotide reductase, further contributing to its inhibitory effects on nucleotide metabolism . These interactions result in alterations in metabolic flux and changes in metabolite levels, leading to metabolic stress and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound is distributed to various cellular compartments, including the nucleus and mitochondria . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Additionally, binding proteins such as thymidylate synthase can sequester this compound, affecting its availability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it exerts its inhibitory effects on DNA synthesis by targeting thymidylate synthase . Additionally, this compound can be found in the cytoplasm, where it incorporates into RNA and disrupts RNA processing and function . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s biochemical activity and therapeutic efficacy .
Properties
IUPAC Name |
5-fluoropyrimidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIUVAWQVCEHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657727 | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-55-7 | |
Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoropyrimidine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 5-fluoropyrimidine-2-carbonitrile and cathepsin L?
A: Cathepsin L is a cysteine protease involved in various physiological processes, including protein degradation and intracellular protein turnover. Dysregulation of cathepsin L activity is implicated in several diseases, including cancer and arthritis. Therefore, understanding how molecules like this compound interact with cathepsin L can provide insights into potential therapeutic strategies. The research article titled "CATHEPSIN L IN COMPLEX WITH 4-[1,3-benzodioxol-5-ylmethyl(2-phenoxyethyl)amino]-5-fluoropyrimidine-2-carbonitrile" investigates the structural basis of this interaction, offering valuable information for drug discovery and development targeting cathepsin L. []
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